molecular formula C16H12N2O2 B1594934 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 5110-01-0

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1594934
CAS No.: 5110-01-0
M. Wt: 264.28 g/mol
InChI Key: CITNJIFNHJTCDD-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C16H12N2O2. This compound is characterized by its quinoline and pyridine rings, which are fused together, and a carboxylic acid group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2-aminopyridine and 6-methylquinoline-4-carboxylic acid, undergo a condensation reaction to form the desired compound.

  • Cyclization: The intermediate product is then subjected to cyclization conditions to form the fused quinoline-pyridine structure.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may have biological activity and can be studied for potential therapeutic effects.

  • Medicine: It can be investigated for its pharmacological properties and potential use in drug development.

  • Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

  • 6-Methylpyridine-2-carboxylic acid: This compound has a similar structure but lacks the quinoline ring.

  • 2-Pyridin-2-ylquinoline-4-carboxylic acid: This compound has a similar structure but lacks the methyl group at the 6th position.

Uniqueness: The presence of both the quinoline and pyridine rings, along with the carboxylic acid group, makes this compound unique compared to other similar compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a candidate for further research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-5-6-13-11(8-10)12(16(19)20)9-15(18-13)14-4-2-3-7-17-14/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITNJIFNHJTCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199110
Record name Cinchoninic acid, 6-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5110-01-0
Record name Cinchoninic acid, 6-methyl-2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 6-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Reactant of Route 2
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Reactant of Route 3
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Reactant of Route 4
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Reactant of Route 5
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Reactant of Route 6
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

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